5-Methyl-4-(pyrrolidin-2-yl)pyrimidin-2-amine
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Overview
Description
5-Methyl-4-(pyrrolidin-2-yl)pyrimidin-2-amine is a heterocyclic compound that contains both pyrimidine and pyrrolidine rings. Pyrimidine derivatives are known for their wide range of biological activities, including antiviral, antibacterial, and anti-inflammatory properties . The incorporation of a pyrrolidine ring enhances the compound’s pharmacological profile by increasing its three-dimensional coverage and stereochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-(pyrrolidin-2-yl)pyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-nitro-5-bromopyridine as the starting material.
Grignard Reaction: The initial step involves a Grignard reaction to form the intermediate compound.
Reduction and Amination: The intermediate is then subjected to reduction and amination reactions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-(pyrrolidin-2-yl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyrimidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrimidine derivatives .
Scientific Research Applications
5-Methyl-4-(pyrrolidin-2-yl)pyrimidin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methyl-4-(pyrrolidin-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
Uniqueness
5-Methyl-4-(pyrrolidin-2-yl)pyrimidin-2-amine is unique due to its combination of pyrimidine and pyrrolidine rings, which enhances its pharmacological profile and three-dimensional coverage . This structural uniqueness allows it to interact with a broader range of biological targets compared to similar compounds .
Properties
IUPAC Name |
5-methyl-4-pyrrolidin-2-ylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c1-6-5-12-9(10)13-8(6)7-3-2-4-11-7/h5,7,11H,2-4H2,1H3,(H2,10,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSVCMLKYYOQGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C2CCCN2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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